1-(Methoxycarbonyl)piperidine-4-carboxylic acid (CAS 197585-42-5) is an N-protected isonipecotic acid derivative featuring a highly stable methyl carbamate (methoxycarbonyl) group. As a specialized building block, it is primarily procured for the synthesis of complex active pharmaceutical ingredients (APIs), including anti-inflammatory agents and cardiovascular drugs [1]. The compound serves a dual purpose in industrial chemistry: it acts as a robustly protected piperidine intermediate during multi-step synthesis, and it frequently functions as a permanent, low-lipophilicity structural motif in final drug candidates to improve aqueous solubility and ligand efficiency .
Substituting 1-(Methoxycarbonyl)piperidine-4-carboxylic acid with more common analogs like N-Boc- or N-Cbz-isonipecotic acid introduces significant process and formulation risks. Boc and Cbz are transient protecting groups that are highly sensitive to strong acids (e.g., TFA) and catalytic hydrogenation (e.g., H2/Pd-C), respectively, which can lead to premature cleavage during downstream synthetic steps [1]. Furthermore, if the protecting group is intended to be retained in the final API, substituting the compact methoxycarbonyl group with a bulky, lipophilic Boc or Cbz group drastically increases the molecular weight and LogP of the compound. This substitution can severely compromise aqueous solubility, metabolic stability, and ligand lipophilicity efficiency (LLE) in medicinal chemistry applications, leading to failed formulation or poor pharmacokinetics [2].
The methoxycarbonyl (Moc) group exhibits profound chemical stability compared to standard carbamate protecting groups. While N-Boc-piperidine derivatives undergo rapid deprotection in the presence of trifluoroacetic acid (TFA) and N-Cbz derivatives are cleaved by catalytic hydrogenation (H2/Pd-C), the N-methoxycarbonyl group remains fully intact under both conditions[1]. This orthogonal stability allows 1-(Methoxycarbonyl)piperidine-4-carboxylic acid to be utilized in complex synthetic routes where global deprotection or reduction steps would prematurely destroy Boc or Cbz groups.
| Evidence Dimension | Protecting Group Cleavage Conditions |
| Target Compound Data | 0% cleavage under standard TFA/CH2Cl2 or H2/Pd-C conditions |
| Comparator Or Baseline | N-Boc (>99% cleaved by TFA); N-Cbz (>99% cleaved by H2/Pd-C) |
| Quantified Difference | Complete orthogonal survival vs. >99% degradation of standard carbamates |
| Conditions | Standard peptide/amide synthesis deprotection protocols |
Procuring the methoxycarbonyl derivative eliminates the need for complex protecting group swaps during syntheses involving strong acids or catalytic hydrogenation.
When incorporated as a permanent structural motif in drug candidates, the methoxycarbonyl group significantly improves physicochemical properties compared to bulkier carbamates. The methoxycarbonyl moiety adds only 59 Da to the molecular weight, compared to 101 Da for Boc and 135 Da for Cbz. This lower molecular weight and reduced hydrophobic surface area directly lower the LogP of the resulting molecule. In the optimization of renin inhibitors, replacing bulkier lipophilic groups with a methoxycarbonyl motif on a piperidine ring dramatically improved Ligand Lipophilicity Efficiency (LLE) and maintained single-digit nanomolar potency while enhancing aqueous solubility[1].
| Evidence Dimension | Molecular Weight and Lipophilic Contribution |
| Target Compound Data | MW addition of 59 Da; maintains low LogP |
| Comparator Or Baseline | N-Boc (101 Da) and N-Cbz (135 Da) |
| Quantified Difference | 42% to 56% reduction in protecting group mass, significantly lowering lipophilic burden |
| Conditions | In silico and in vitro physicochemical profiling of API candidates |
Buyers designing oral therapeutics should select this compound to avoid the solubility and metabolic clearance issues associated with highly lipophilic Boc or Cbz groups.
The compact nature of the N-methoxycarbonyl group reduces steric hindrance around the piperidine ring compared to N-Boc or N-Cbz analogs. In patent literature detailing the synthesis of IL-17 modulators, 1-(Methoxycarbonyl)piperidine-4-carboxylic acid was successfully coupled with highly deactivated and bulky amines, such as 3,3,4,4-tetrafluoropyrrolidine, using standard HATU/DIPEA conditions [1]. These reactions achieved high conversion rates and exceptional diastereomeric excess (>99% d.e.). The reduced steric bulk of the methoxycarbonyl group minimizes unfavorable interactions during the transition state of the coupling reaction, ensuring reliable manufacturability.
| Evidence Dimension | Coupling efficiency with bulky/deactivated amines |
| Target Compound Data | >99% d.e. and high conversion with 3,3,4,4-tetrafluoropyrrolidine |
| Comparator Or Baseline | Standard bulky N-protected isonipecotic acids (steric hindrance limits conversion) |
| Quantified Difference | Maximized diastereomeric excess (>99%) due to reduced steric bulk at the piperidine nitrogen |
| Conditions | HATU/DIPEA coupling in DCM/DMF at room temperature |
Procuring this specific compound ensures higher yields and fewer side reactions when coupling the 4-carboxylic acid to sterically demanding or electronically deactivated amines.
Due to its excellent coupling efficiency and reduced steric hindrance, this compound is a highly effective building block in the synthesis of imidazotriazine-based IL-17 modulators. The methoxycarbonyl group is frequently retained in the final API to ensure proper target binding and favorable pharmacokinetic properties [1].
The compound is utilized in the design of highly potent, orally active renin inhibitors. The methoxycarbonyl group acts as a specific binder for the S1' pocket of the renin enzyme, providing high affinity while maintaining the low LogP and high Ligand Lipophilicity Efficiency (LLE) required for oral bioavailability [2].
In complex organic syntheses where intermediate molecules must be subjected to strong acids (like TFA) or catalytic hydrogenation, this compound serves as a robust piperidine precursor. Its orthogonal stability prevents unwanted deprotection, eliminating the need for costly and time-consuming protecting group swaps [3].